Cas no 131707-40-9 (6-bromo-1-nitronaphthalen-2-amine)

6-bromo-1-nitronaphthalen-2-amine 化学的及び物理的性質
名前と識別子
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- 6-bromo-1-nitronaphthalen-2-amine
- 6-bromo-1-nitro-[2]naphthylamine
- 2-Naphthalenamine, 6-bromo-1-nitro-
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- MDL: MFCD27943519
- インチ: 1S/C10H7BrN2O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13(14)15/h1-5H,12H2
- InChIKey: MQNYSLDYJQCSDS-UHFFFAOYSA-N
- ほほえんだ: C1([N+]([O-])=O)=C2C(C=C(Br)C=C2)=CC=C1N
6-bromo-1-nitronaphthalen-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-221255-10.0g |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 10.0g |
$3767.0 | 2023-02-22 | |
Enamine | EN300-221255-2.5g |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 2.5g |
$1716.0 | 2023-09-16 | |
TRC | B707130-10mg |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AE44962-2.5g |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 2.5g |
$1842.00 | 2024-04-20 | |
A2B Chem LLC | AE44962-50mg |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 50mg |
$250.00 | 2024-04-20 | |
Ambeed | A853832-1g |
6-Bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 1g |
$740.0 | 2024-04-24 | |
eNovation Chemicals LLC | D776714-1g |
6-Bromo-1-nitro-2-naphthylamine |
131707-40-9 | 95% | 1g |
$990 | 2025-02-21 | |
1PlusChem | 1P009JYA-500mg |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 500mg |
$902.00 | 2025-02-25 | |
1PlusChem | 1P009JYA-50mg |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 50mg |
$262.00 | 2025-03-29 | |
Enamine | EN300-221255-5.0g |
6-bromo-1-nitronaphthalen-2-amine |
131707-40-9 | 95% | 5.0g |
$2540.0 | 2023-02-22 |
6-bromo-1-nitronaphthalen-2-amine 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
6-bromo-1-nitronaphthalen-2-amineに関する追加情報
Comprehensive Overview of 6-Bromo-1-nitronaphthalen-2-amine (CAS No. 131707-40-9): Properties, Applications, and Industry Insights
6-Bromo-1-nitronaphthalen-2-amine (CAS No. 131707-40-9) is a specialized organic compound belonging to the naphthalene derivative family. Its molecular structure combines a bromo substituent, a nitro group, and an amine functional group, making it a versatile intermediate in synthetic chemistry. The compound's unique properties, such as its electron-withdrawing nitro group and nucleophilic amine, have garnered attention in pharmaceutical research, agrochemical development, and advanced material science. This article delves into its chemical characteristics, industrial relevance, and emerging trends aligned with current scientific inquiries.
In recent years, the demand for nitronaphthalene derivatives like 6-Bromo-1-nitronaphthalen-2-amine has surged due to their role in designing fluorescent dyes and organic semiconductors. Researchers frequently search for "nitronaphthalene synthesis" or "brominated naphthalene applications," reflecting its growing importance in optoelectronics and photodynamic therapy. The compound's CAS No. 131707-40-9 is often referenced in patent filings, particularly for innovations in light-emitting diodes (LEDs) and biomedical imaging probes.
From a structural perspective, the presence of both bromo and nitro groups in 6-Bromo-1-nitronaphthalen-2-amine facilitates selective cross-coupling reactions, a topic frequently explored in "Pd-catalyzed amination" studies. Its amine group further enables derivatization into complex architectures, addressing queries like "how to modify nitronaphthalenes for drug discovery." Such features align with the pharmaceutical industry's focus on targeted drug delivery systems and small-molecule inhibitors.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous under standard guidelines, the compound's handling requires adherence to green chemistry principles, a trending topic in "sustainable chemical synthesis" searches. Innovations in catalytic reduction methods for nitro groups or solvent-free bromination techniques are frequently discussed in relation to this compound, emphasizing efficiency and waste reduction.
In material science, 6-Bromo-1-nitronaphthalen-2-amine serves as a precursor for conductive polymers and non-linear optical materials. Its integration into organic photovoltaic cells responds to the global push for renewable energy solutions, resonating with search trends like "organic solar cell materials 2024." The compound's electron-accepting nitro group enhances charge transport properties, a critical factor in energy storage research.
Analytical techniques for characterizing CAS No. 131707-40-9, such as HPLC purity analysis or X-ray crystallography, are frequently queried by quality control specialists. The compound's melting point (typically 180–185°C) and solubility profile (moderate in polar aprotic solvents) are key data points for process optimization, addressing practical questions like "how to purify bromonitronaphthalene derivatives."
Future prospects for 6-Bromo-1-nitronaphthalen-2-amine include its potential in AI-driven molecular design, where its scaffold could inspire machine learning-based drug candidates. As the chemical industry increasingly intersects with digital technologies, this compound exemplifies how traditional intermediates adapt to cutting-edge applications, from computational chemistry to high-throughput screening platforms.
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